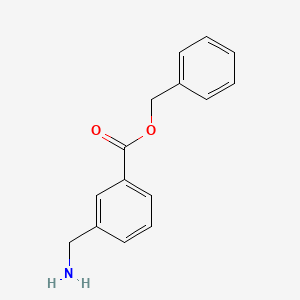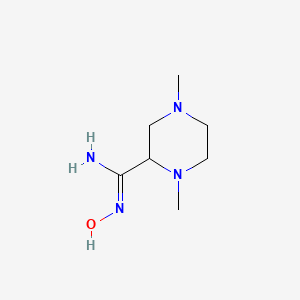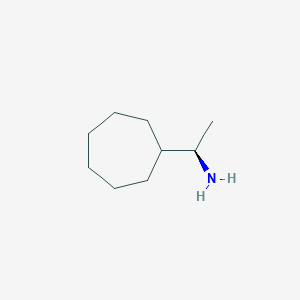
(1R)-1-cycloheptylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-cycloheptylethan-1-amine is an organic compound characterized by a cycloheptyl group attached to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-cycloheptylethan-1-amine typically involves the reduction of the corresponding ketone, cycloheptanone, followed by reductive amination. The process can be summarized as follows:
Reduction of Cycloheptanone: Cycloheptanone is reduced to cycloheptanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reductive Amination: Cycloheptanol is then subjected to reductive amination with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-cycloheptylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted by the amine group.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
(1R)-1-cycloheptylethan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (1R)-1-cycloheptylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptylamine: Similar structure but lacks the ethanamine moiety.
Cyclohexylethylamine: Similar structure with a cyclohexyl group instead of a cycloheptyl group.
1-Phenylethanamine: Similar structure with a phenyl group instead of a cycloheptyl group.
Uniqueness
(1R)-1-cycloheptylethan-1-amine is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
(1R)-1-cycloheptylethanamine |
InChI |
InChI=1S/C9H19N/c1-8(10)9-6-4-2-3-5-7-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1 |
Clave InChI |
HUDZCDVZYRHSNT-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1CCCCCC1)N |
SMILES canónico |
CC(C1CCCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13318153.png)
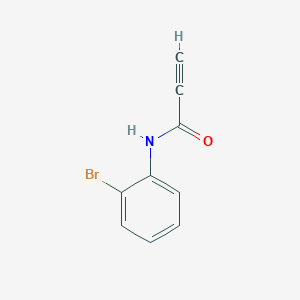
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13318183.png)
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B13318186.png)

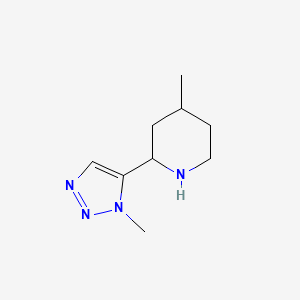
![1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13318197.png)
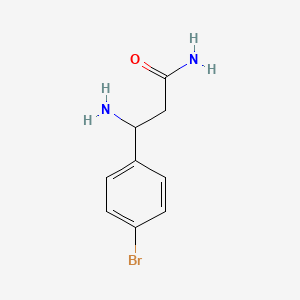
![3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13318213.png)
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide](/img/structure/B13318229.png)
![3-{[(2-Methylbutan-2-YL)amino]methyl}phenol](/img/structure/B13318240.png)
![[4-(Pentyloxy)phenyl]methanesulfonyl chloride](/img/structure/B13318246.png)
